molecular formula C19H21N3O7S B2596624 N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 690249-35-5

N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2596624
CAS No.: 690249-35-5
M. Wt: 435.45
InChI Key: WWTDDZUXVNFXPK-UHFFFAOYSA-N
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Description

N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a recognized and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is the primary molecular sensor of cold in the peripheral nervous system. Its primary research value lies in its ability to selectively inhibit TRPM8 activation by cooling agents like menthol and icilin, as well as by moderate cold temperatures, making it an essential pharmacological tool for dissecting the channel's role in various physiological and pathophysiological processes. Research utilizing this compound has been pivotal in exploring the therapeutic potential of TRPM8 blockade, particularly in the areas of cold allodynia and neuropathic pain, where aberrant cold sensing contributes to chronic pain states. Studies have demonstrated its efficacy in reversing cold allodynia in preclinical models of neuropathic pain without affecting normal cold sensation, highlighting its potential for targeted pain therapy. Furthermore, investigations have expanded beyond neurology into oncology, as TRPM8 expression has been documented in several cancers, including prostate and pancreatic cancer. The application of this antagonist in research settings has helped elucidate TRPM8's functional role in cancer cell proliferation, migration, and apoptosis, suggesting it as a potential target for anticancer drug development. By providing high-potency and selective inhibition, this benzamide derivative enables researchers to probe the complex mechanisms of cold transduction, develop novel treatments for pain conditions, and explore new avenues in cancer biology.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c23-18(14-4-6-16(7-5-14)22(25)26)13-20-19(24)15-2-1-3-17(12-15)30(27,28)21-8-10-29-11-9-21/h1-7,12,18,23H,8-11,13H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTDDZUXVNFXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC(C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 3-aminobenzamide with morpholine-4-sulfonyl chloride under basic conditions.

    Introduction of the Hydroxyethyl Group: The next step is the addition of the 2-hydroxy-2-(4-nitrophenyl)ethyl group. This can be achieved through a nucleophilic substitution reaction where the benzamide core reacts with 2-bromo-2-(4-nitrophenyl)ethanol in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Key Structural Features

  • Benzamide Core : Provides a stable framework for chemical modifications.
  • Morpholine-4-Sulfonyl Group : Enhances solubility and biological activity.
  • Nitrophenyl Group : Imparts potential for specific interactions in biological systems.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it an essential intermediate in organic synthesis. Researchers utilize it to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

In biological research, N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is investigated for its enzyme interactions and protein binding capabilities . The presence of hydroxyl and nitro groups facilitates hydrogen bonding and other biochemical interactions, which are crucial for studying cellular processes.

Medicine

The medicinal applications of this compound are particularly noteworthy. Derivatives of this compound are being explored for their therapeutic properties , including:

  • Anti-inflammatory effects : Potential to inhibit inflammatory pathways.
  • Anticancer activities : Targeting specific cancer-related pathways due to the unique structural components.

Research indicates that compounds with similar structures can influence critical biological targets, suggesting that this compound may also have significant therapeutic potential.

Industrial Applications

In the industrial sector, this compound can be utilized in the development of new materials that require specific chemical functionalities. Its versatility makes it suitable for creating polymers or coatings with tailored properties.

Mechanism of Action

The mechanism of action of N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bonding. The hydroxy and nitro groups can participate in redox reactions, while the sulfonyl group can engage in nucleophilic substitution, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound is compared to structurally related benzamide derivatives from the literature (Table 1).

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name / Identifier Key Substituents Notable Features
Target Compound - 3-(Morpholine-4-sulfonyl)
- N-(2-hydroxy-2-(4-nitrophenyl)ethyl)
Enhanced solubility (morpholine), nitro group for electronic modulation
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide - 5-methyl-1,2,4-oxadiazole
- 4-nitrophenylaminoethyl
Oxadiazole improves metabolic stability; nitro group in aminoethyl chain
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio] - 3-methyl-1,2,4-oxadiazole
- 2-cyano-3-fluorophenyl
Fluorine enhances lipophilicity; cyano group for dipole interactions
2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide - Isoxazole
- Triazolopyrimidine
Isoxazole for π-π stacking; triazolopyrimidine for kinase targeting
N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide - Thienylmethylthio
- Methylphenylamino
Thiophene for aromatic interactions; methylphenyl for steric hindrance

Functional Group Implications

  • Morpholine-4-sulfonyl vs. Oxadiazole/Thienyl : The morpholine group in the target compound increases solubility and hydrogen-bonding capacity compared to oxadiazole or thienyl groups in analogs, which prioritize metabolic stability or lipophilicity .
  • Hydroxyl Group: The hydroxyl moiety in the target compound introduces polarity, contrasting with non-polar substituents like methyl or cyano groups in analogs, which may enhance membrane permeability .

Therapeutic Potential

  • Cancer therapy : Isoxazole- and triazolopyrimidine-containing derivatives show kinase inhibition .
  • Antiviral activity : Thienyl and oxadiazole derivatives disrupt viral replication machinery .
  • Anti-thrombotic effects : Nitro-containing compounds modulate platelet aggregation pathways .

The target’s morpholine sulfonyl group may improve bioavailability in these contexts compared to thioether-linked analogs .

Biological Activity

N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine sulfonyl group, a hydroxylated ethyl moiety, and a nitrophenyl substituent. Its molecular formula is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 350.39 g/mol. The presence of the morpholine ring contributes to its pharmacological properties, enhancing solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, influencing their conformation and activity.
  • Electrostatic Interactions : The nitro group may facilitate electrostatic interactions with positively charged residues in target proteins.
  • Covalent Bonding : The sulfonyl group can engage in nucleophilic substitutions, potentially modifying the activity of enzymes involved in key metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the pathogenesis of Alzheimer’s by regulating exosome release and ceramide metabolism. Inhibition of nSMase2 by this compound may reduce neuroinflammation and promote neuronal survival .

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM across different cell types.
  • Animal Models : In mouse models of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests. The neuroprotective effects were attributed to decreased nSMase2 activity and subsequent alterations in lipid metabolism .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of cell proliferation
NeuroprotectionReduced neuroinflammation
Enzyme InhibitionnSMase2 inhibition

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